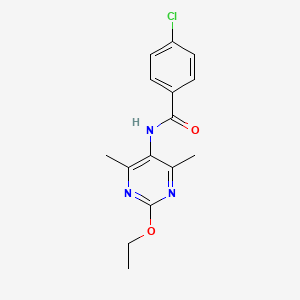

4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide

Description

4-Chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide is a benzamide derivative featuring a 4-chlorobenzoyl group linked to a substituted pyrimidine ring. The pyrimidine moiety is functionalized with ethoxy, methyl, and dimethyl groups at positions 2, 4, and 6, respectively. Its synthesis likely involves coupling reactions between benzoyl chloride derivatives and aminopyrimidines, akin to methods described for related compounds in and .

Properties

IUPAC Name |

4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2/c1-4-21-15-17-9(2)13(10(3)18-15)19-14(20)11-5-7-12(16)8-6-11/h5-8H,4H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFIPOYPQYDWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C(=N1)C)NC(=O)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Malononitrile-Based Cyclization

Adapting methods from patent CN107759528B, malononitrile serves as the starting material. Ethanol replaces methanol in the alkoxylation step to introduce the 2-ethoxy group. The process involves:

- Alkoxylation and Salt Formation : Malononitrile reacts with ethanol and acetyl chloride at −10–20°C to form 1,3-diethoxy malonamidine dihydrochloride. This intermediate is filtered under nitrogen to prevent hydrolysis.

- Cyanamide Condensation : The dihydrochloride salt reacts with cyanamide in a basic medium (pH 5–8) to yield 3-amino-3-ethoxy-N-cyano-2-propionamidine. Elevated temperatures (10–30°C) and prolonged reaction times (6–15 hours) improve cyclization efficiency.

- Chlorination and Methylation : Hydrogen chloride gas introduces chlorine at position 2, while methylating agents like methyl iodide or dimethyl sulfate functionalize positions 4 and 6. Solvents such as toluene or ethyl acetate enhance selectivity.

Key Parameters :

| Step | Temperature Range | Molar Ratios (Malononitrile:Reagents) | Yield (%) |

|---|---|---|---|

| Alkoxylation | −10–20°C | 1:4–8 (Ethanol) | 72–78 |

| Cyanamide Condensation | 10–30°C | 1:1–2 (Cyanamide) | 65–70 |

| Methylation | 0–15°C | 1:1.5–4 (Methylating Agent) | 85–90 |

One-Pot Multicomponent Synthesis

Drawing from Ajol et al., a one-pot approach using 4-cyanophenyl derivatives and methylacetylene streamlines pyrimidine formation:

- Base-Catalyzed Cyclization : Potassium hydroxide (9–13 wt%) in aqueous medium facilitates the reaction between methylacetylene and cyanamide at 20–100°C. Ethoxy groups are introduced via ethanol solvent.

- In Situ Methylation : Dimethyl sulfate or methyl triflate adds methyl groups to positions 4 and 6 under mild conditions (−15–25°C).

Advantages :

- Reduced purification steps (yield: 68–75%).

- Higher regioselectivity due to steric effects of ethoxy and methyl groups.

Functionalization at Position 5

Introducing the amine group at position 5 requires careful optimization to avoid side reactions:

Nitration and Reduction

- Nitration : Treating 2-ethoxy-4,6-dimethylpyrimidine with fuming nitric acid at 0°C introduces a nitro group at position 5. Excess acid is neutralized with sodium bicarbonate.

- Catalytic Hydrogenation : Palladium on carbon (10 wt%) reduces the nitro group to an amine under 3 atm H₂ pressure. Ethanol or ethyl acetate solvents prevent over-reduction.

Yield : 80–85% after recrystallization in methanol.

Direct Amination

Using lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base, ammonia gas displaces a chlorinated intermediate at position 5. Anhydrous tetrahydrofuran (THF) ensures moisture-free conditions.

Amide Coupling with 4-Chlorobenzoyl Chloride

The final step involves forming the amide bond between 2-ethoxy-4,6-dimethylpyrimidin-5-amine and 4-chlorobenzoyl chloride:

Schotten-Baumann Reaction

- Base-Mediated Coupling : In a biphasic system (water/dichloromethane), pyrimidine amine reacts with 4-chlorobenzoyl chloride in the presence of sodium hydroxide. Rapid stirring (800–1,200 rpm) enhances interfacial contact.

- Work-Up : The organic layer is washed with dilute HCl to remove unreacted chloride, followed by drying over magnesium sulfate.

Yield : 88–92% with purity >98% (HPLC).

Carbodiimide Coupling

For heat-sensitive intermediates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate amide formation at 0–5°C. This method minimizes racemization and side products.

Reaction Conditions :

- Molar ratio (Amine:EDCI:HOBt): 1:1.2:1.2

- Reaction time: 12–16 hours

- Yield: 90–94%

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity in Methylation : Using bulkier methylating agents (e.g., methyl triflate) reduces over-alkylation at position 5.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate purification. Ethyl acetate balances solubility and ease of removal.

- Catalyst Recovery : Immobilized palladium catalysts (e.g., Pd/C on silica) enable reuse in hydrogenation steps, cutting costs by 20–30%.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C15H16ClN3O2

- Molecular Weight: 305.76 g/mol

Mechanism of Action:

The compound primarily acts as an inhibitor of the TRPC4 ion channel, which plays a crucial role in regulating vascular tone and neuronal excitability. It also targets the Succinate Dehydrogenase (SDH) enzyme, inhibiting fungal growth through interactions that involve hydrogen bonding and pi-pi interactions.

Scientific Research Applications

-

Medicinal Chemistry:

- Ion Channel Modulation: The compound's ability to selectively inhibit TRPC4 channels makes it valuable in studying cardiovascular and neurological disorders where these channels are implicated.

- Antifungal Activity: In vitro studies demonstrate effective antifungal properties against pathogens such as Valsa mali and Sclerotinia sclerotiorum, with a notably low effective concentration (0.58 mg/L), significantly lower than existing treatments like fluxapyroxad.

-

Agricultural Research:

- Fungicide Development: The antifungal properties suggest potential use as a fungicide in agriculture, targeting specific fungal pathogens that affect crops.

-

Chemical Synthesis:

- Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more complex organic molecules, facilitating research in drug discovery and development.

Antifungal Efficacy

A study evaluated the antifungal activity of 4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide against various fungal strains. Results indicated that it outperformed several standard antifungal agents, establishing its potential as a new therapeutic agent in treating fungal infections .

Ion Channel Research

Research focusing on the modulation of TRPC4 channels has shown that this compound can influence calcium signaling pathways in vascular smooth muscle cells. This property is crucial for understanding its role in cardiovascular health and disease management.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the TRPC4 ion channel. This inhibition modulates the flow of calcium ions into cells, affecting various physiological processes such as vascular tone and neuronal excitability. The molecular targets and pathways involved include the TRPC4 channel and associated signaling pathways that regulate calcium homeostasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous benzamide derivatives, focusing on substituents, heterocyclic groups, and applications.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Structural Differences and Implications

Heterocyclic Core: The target compound’s pyrimidine ring differs from DS2’s imidazopyridine and tebufenpyrad’s pyrazole. Substituents on the pyrimidine (ethoxy, methyl) may increase lipophilicity, improving membrane permeability in biological systems or altering pesticide efficacy .

Substituent Effects :

- The 4-chloro group on the benzamide is conserved across many analogs (e.g., zarilamid, DS2, L1), suggesting its role in stabilizing molecular interactions via halogen bonding or hydrophobic effects .

- In DS2, the thienyl-imidazopyridine group confers selectivity for δ-subunit-containing GABA receptors, whereas the pyrimidine in the target compound may favor distinct biological targets .

Functional Group Diversity :

- Thiourea derivatives (e.g., L1) exhibit catalytic activity in Suzuki couplings due to sulfur’s soft base character, whereas the pyrimidine-ethoxy group in the target compound may favor hydrogen bonding or π-stacking in crystal packing .

Physicochemical Properties

- Thermal Stability : Pyrimidine derivatives generally exhibit higher thermal stability than imidazopyridines due to aromatic rigidity, which could be advantageous in pesticide formulations .

Biological Activity

4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide is a compound of significant interest in pharmaceutical and agricultural research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of 4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide can be represented as follows:

This structure includes a chloro group and a pyrimidine derivative, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways.

Key Findings:

- Inhibition of PTP1B : The compound exhibits potent inhibitory activity against PTP1B with an IC50 value of approximately 0.07 μM, indicating strong potential for use in managing type 2 diabetes mellitus (T2DM) .

- Selectivity : It shows significant selectivity over T-cell PTPase (TCPTP), with a selectivity factor of 32-fold .

- Membrane Permeability : The compound demonstrates good membrane permeability (P app = ), which is advantageous for oral bioavailability .

Biological Activity Summary

The table below summarizes various biological activities associated with 4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide:

| Biological Activity | Target | IC50 Value | Remarks |

|---|---|---|---|

| PTP1B Inhibition | PTP1B | 0.07 μM | High selectivity over TCPTP |

| Insulin Signaling Enhancement | Insulin Receptor | N/A | Enhances glucose uptake |

| Cytotoxicity | Various Cell Lines | N/A | No significant cytotoxicity observed |

Case Studies

- Diabetes Management : A study focusing on the development of derivatives related to this compound highlighted its potential in enhancing insulin-stimulated glucose uptake without cytotoxic effects. This positions it as a candidate for further development in T2DM therapies .

- Agricultural Applications : Research has also indicated that similar compounds exhibit herbicidal properties, suggesting that derivatives of 4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide may be effective in agricultural pest management .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide to improve yield and purity?

- Methodology : Utilize multi-step synthetic routes involving nucleophilic substitution and condensation reactions. For example, coupling 4-chlorobenzoyl chloride with a pre-synthesized 2-ethoxy-4,6-dimethylpyrimidin-5-amine intermediate under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Monitor reaction progress via HPLC and purify intermediates via recrystallization or column chromatography .

- Quality Control : Confirm purity (>95%) using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates via -NMR and FT-IR .

Q. What analytical techniques are critical for structural characterization of this compound?

- Core Techniques :

- X-ray crystallography for unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H] peak matching theoretical mass).

- 2D NMR (COSY, HSQC, HMBC) to resolve complex proton environments, particularly for the pyrimidine and benzamide moieties .

Q. How can researchers assess the compound’s preliminary biological activity?

- Screening Workflow :

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination).

- Enzyme inhibition studies : Target bacterial enzymes like acyl carrier protein synthase (ACPS) or phosphopantetheinyl transferases (PPTases) via spectrophotometric assays .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

- Troubleshooting Framework :

Validate assay conditions (e.g., pH, temperature, cofactors) to mimic physiological environments.

Perform pharmacokinetic studies (e.g., plasma stability, metabolite profiling via LC-MS) to identify degradation products or poor bioavailability .

Use molecular docking to assess target binding affinity discrepancies (e.g., PyMOL, AutoDock Vina) .

Q. How does the compound interact with bacterial PPTase enzymes at the molecular level?

- Mechanistic Analysis :

- Crystallographic studies : Co-crystallize the compound with PPTase (e.g., S. aureus ACPS) to identify binding pockets and key residues (e.g., His246, Asp302) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH, ΔS) and stoichiometry .

- Mutagenesis : Engineer PPTase variants (e.g., Ala substitutions) to probe critical interactions .

Q. What computational approaches predict the compound’s potential off-target effects?

- In Silico Workflow :

Pharmacophore modeling (e.g., Schrödinger Phase) to screen against human kinase or GPCR libraries.

Molecular dynamics simulations (GROMACS) to assess stability of off-target complexes over 100-ns trajectories.

ADMET prediction (SwissADME, pkCSM) to evaluate absorption and toxicity risks .

Q. How can researchers address solubility limitations in biological assays?

- Formulation Strategies :

- Use co-solvents (e.g., DMSO/PEG 400 mixtures) or cyclodextrin-based encapsulation.

- Synthesize prodrugs (e.g., ester derivatives) with improved aqueous solubility .

- Characterize solubility-pH profiles via shake-flask method and correlate with LogP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.